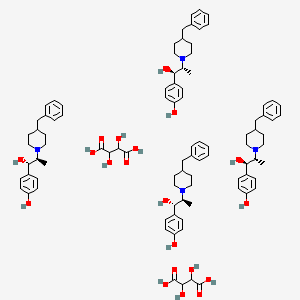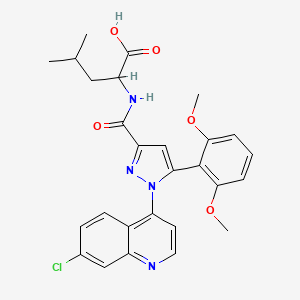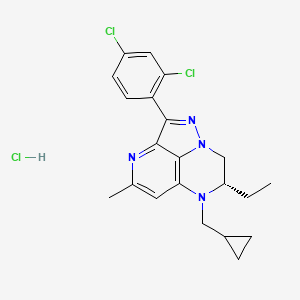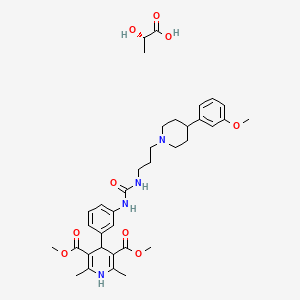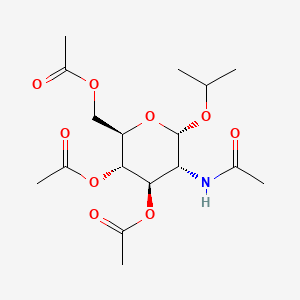
TLR4-IN-C34
Übersicht
Beschreibung
TLR4-IN-C34 ist ein potenter und selektiver Inhibitor des Toll-like-Rezeptors 4 (TLR4). Es ist ein Aminomonosaccharid, das die TLR4-Signalgebung hemmt, indem es an die hydrophobe Tasche des TLR4-Korezeptors, des Myeloid-Differenzierungs-Proteins-2 (MD-2), andockt . Diese Verbindung hat in verschiedenen Studien signifikante entzündungshemmende Wirkungen gezeigt und wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten untersucht .
Wissenschaftliche Forschungsanwendungen
TLR4-IN-C34 wurde ausgiebig auf seine entzündungshemmenden Eigenschaften untersucht. Es hat in Modellen der Endotoxämie und nekrotisierenden Enterokolitis vielversprechende Ergebnisse bei der Reduktion der systemischen Entzündung gezeigt . Darüber hinaus wurde es in der Forschung verwendet, um die Rolle der TLR4-Signalgebung bei verschiedenen Krankheiten zu untersuchen, darunter neuroinflammatorische Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit .
Im Bereich der Medizin wird this compound als potenzielles Therapeutikum für die Behandlung von Entzündungskrankheiten durch Hemmung der TLR4-vermittelten Zytokinfreisetzung untersucht . Seine Fähigkeit, die Produktion reaktiver Sauerstoffspezies (ROS) zu reduzieren und die Expression von Entzündungsproteinen zu unterdrücken, macht es zu einem wertvollen Werkzeug bei der Untersuchung von Entzündungen und Immunantworten .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den TLR4-Signalweg hemmt. Es dockt an die hydrophobe Tasche des TLR4-Korezeptors, des Myeloid-Differenzierungs-Proteins-2 (MD-2), an und verhindert so die Aktivierung von TLR4 durch Lipopolysaccharide (LPS) . Diese Hemmung führt zu einer Verringerung der Produktion von proinflammatorischen Zytokinen und Chemokinen, wodurch Entzündungen reduziert werden .
Die Verbindung reguliert auch den TLR4/MyD88/NF-κB/NLRP3-Signalweg herunter, der an der Entzündungsantwort beteiligt ist . Durch die Hemmung dieses Weges reduziert this compound die Spiegel von Entzündungsmediatoren wie Stickstoffmonoxid (NO), Tumornekrosefaktor-alpha (TNF-α), Interleukin-1 beta (IL-1β) und Interleukin-6 (IL-6) .
Wirkmechanismus
Target of Action
Tlr4-IN-C34, also known as C34, is a potent and selective antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a part of the cell’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
This compound inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . This interaction blocks TLR4-mediated cytokine release, thereby exerting anti-inflammatory effects .
Biochemical Pathways
This compound affects the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . By downregulating this pathway, this compound decreases the levels of pro-inflammatory factors and chemokines, including NO, TNF-α, IL-1β, IL-6, and MCP-1 . Furthermore, it suppresses the expression or phosphorylation levels of inflammatory proteins regarding this pathway .
Result of Action
The inhibition of TLR4 signaling by this compound leads to a decrease in the levels of pro-inflammatory factors and chemokines . This results in a reduction of systemic inflammation in models of endotoxemia and necrotizing enterocolitis . In addition, this compound reduces ROS (Reactive Oxygen Species) production in BV2 cells after LPS (Lipopolysaccharide) treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a molecule found on the outer membrane of Gram-negative bacteria, can stimulate TLR4 signaling . This compound is effective in environments where LPS is present, as it inhibits the LPS-stimulated inflammatory responses . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tlr4-IN-C34 inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It does not affect signaling through either TLR2 or TLR9 .
Cellular Effects
In BV2 microglia cells stimulated by lipopolysaccharide (LPS), this compound has been shown to decrease the levels of pro-inflammatory factors and chemokines including NO, TNF-α, IL-1β, IL-6, and MCP-1 .
Molecular Mechanism
This compound exerts its effects by suppressing the expression or phosphorylation levels of inflammatory proteins regarding the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . In addition, this compound reduces ROS production in BV2 cells after LPS treatment .
Temporal Effects in Laboratory Settings
It has been shown to have significant anti-neuroinflammatory effects in BV2 microglia cells stimulated by LPS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, orally administered daily, this compound has been shown to attenuate intestinal inflammation .
Metabolic Pathways
It is known to interact with the TLR4/MyD88/NF-κB/NLRP3 signaling pathway .
Subcellular Localization
It is known to interact with the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), which is located on the cell surface .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TLR4-IN-C34 umfasst mehrere Schritte, darunter die Schutz- und Entschützung von Hydroxylgruppen, Acetylierung und Glykosylierungsreaktionen. Das Schlüsselzwischenprodukt ist ein geschütztes Glucosaminderivat, das einer Acetylierung unterzogen wird, um das Endprodukt zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Trifluoressigsäure (TFA).
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise in fester Form hergestellt und unter getrockneten Bedingungen gelagert, um die Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TLR4-IN-C34 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Acetyl- und Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Glykosylierungsreaktionen teilnehmen und glykosidische Bindungen mit anderen Molekülen bilden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Acetylchlorid zur Acetylierung, Trifluoressigsäure zur Entschützung und verschiedene organische Lösungsmittel wie DMSO und Methanol . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um einen Abbau zu verhindern.
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene acetylierte Derivate und glykosylierte Verbindungen. Diese Produkte behalten die Kernstruktur des Aminomonosaccharids bei, jedoch mit verschiedenen daran gebundenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Resatorvid
- TAK-242
- Eritoran
- IAXO-102
Einzigartigkeit: TLR4-IN-C34 ist einzigartig in seiner hohen Selektivität und Potenz als TLR4-Inhibitor. Im Gegensatz zu anderen ähnlichen Verbindungen zielt es speziell auf die hydrophobe Tasche des TLR4-Korezeptors MD-2 ab, wodurch ein gezielterer Ansatz zur Hemmung der TLR4-Signalgebung ermöglicht wird . Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIQMFHPUJUDMC-HHARLNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336698 | |
| Record name | TLR4-IN-C34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40592-88-9 | |
| Record name | TLR4-IN-C34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].
A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].
A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.
A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.
A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.
A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



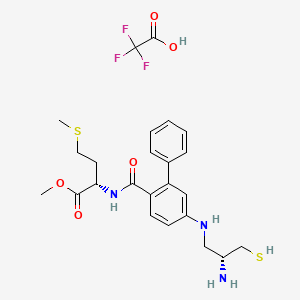
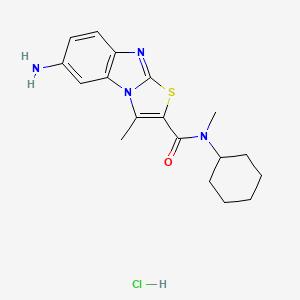



![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)
